molecular formula C8H17N3O2 B2670189 N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide CAS No. 1790342-05-0

N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide

Cat. No. B2670189
CAS RN: 1790342-05-0
M. Wt: 187.243
InChI Key: DHDZSHWEERCDOU-UHFFFAOYSA-N
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Description

N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. MMPC is a piperazine derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Catalysis

Alkoxycarbonylpiperidines, which share structural motifs with N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process allows for the synthesis of carboxamides from iodoalkenes and iodoarenes under mild conditions, highlighting their role in the development of new synthetic methodologies for complex molecules (Takács et al., 2014).

Medicinal Chemistry

Compounds structurally related to this compound have been explored for their potential in drug discovery. For instance, the synthesis of N-methoxy-N-methylamides from carboxylic acids, which are known as Weinreb amides, is crucial for the production of ketones without side products, a vital step in the synthesis of various pharmaceuticals (Kim et al., 2003).

Polymer Science

In polymer science, poly(amido-amine)s carrying structural elements similar to this compound have been investigated for their endosomolytic properties. These polymers exhibit pH-dependent haemolysis, which is relevant for drug delivery applications, especially in designing systems that can escape endosomal entrapment to deliver therapeutic agents directly into the cytoplasm (Ferruti et al., 2000).

Neuropharmacology

In neuropharmacology, analogues of 4-methylpiperazine derivatives have been evaluated for their serotonin receptor antagonism, demonstrating the potential of these structures in developing new antidepressants and antipsychotic medications. This research indicates the importance of the 4-methylpiperazine scaffold in the discovery of novel therapeutics for treating mood disorders (Mahesh et al., 2011).

properties

IUPAC Name

N-(methoxymethyl)-4-methylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(12)9-7-13-2/h3-7H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDZSHWEERCDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1790342-05-0
Record name N-(methoxymethyl)-4-methylpiperazine-1-carboxamide
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